Sordarin
Overview
Description
Sordarin (sodium salt) is a potent antifungal compound originally isolated from the fungus Sordaria araneosa. It is known for its unique tetracyclic diterpene glycoside structure and its ability to selectively inhibit fungal protein synthesis by targeting the elongation factor 2 (EF-2) in fungi .
Preparation Methods
The synthesis of Sordarin (sodium salt) involves a complex biosynthetic pathway. The process begins with the formation of a diterpene skeleton through the action of geranylgeranyl pyrophosphate synthase and diterpene cyclase. This is followed by multiple oxidation and glycosylation steps catalyzed by various enzymes, including P450 oxidases and glycosyltransferases . The final product, this compound, is then converted to its sodium salt form for increased solubility and stability .
Chemical Reactions Analysis
Sordarin (sodium salt) undergoes several types of chemical reactions:
Glycosylation: The addition of sugar moieties to the molecule, which is crucial for its antifungal activity.
Substitution: Reactions where functional groups in the molecule are replaced by other groups, often to enhance its biological activity.
Common reagents used in these reactions include various oxidizing agents and glycosyl donors. The major products formed from these reactions are intermediates that eventually lead to the formation of the active this compound compound .
Scientific Research Applications
Sordarin (sodium salt) has a wide range of applications in scientific research:
Mechanism of Action
Sordarin (sodium salt) exerts its antifungal effects by specifically inhibiting the elongation factor 2 (EF-2) in fungi. This inhibition blocks the translocation step of protein synthesis, thereby preventing the elongation of the nascent polypeptide chain . The compound stabilizes the EF2-ribosome complex, similar to the action of fusidic acid in bacterial systems .
Comparison with Similar Compounds
Sordarin (sodium salt) is unique among antifungal agents due to its specific mechanism of action. Unlike traditional antifungals that target the cell membrane, this compound targets the protein synthesis machinery in fungi . Similar compounds include:
Sordaricin: A degradation product of this compound with similar antifungal properties.
GR135402: A derivative of this compound with enhanced antifungal activity.
Fusidic acid: Although primarily a bacterial inhibitor, it shares a similar mechanism of action by stabilizing the EF2-ribosome complex.
This compound’s unique mode of action and its specificity for fungal EF-2 make it a promising candidate for the development of new antifungal therapies .
Properties
IUPAC Name |
(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32)/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGVRVMISBQNMQ-YPBSLCSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)COC5C(C(C(C(O5)C)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911847 | |
Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11076-17-8 | |
Record name | Sordarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11076-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sordarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8a-{[(6-Deoxy-4-O-methylhexopyranosyl)oxy]methyl}-4-formyl-7-methyl-3-(propan-2-yl)-4,4a,5,6,7,7a,8,8a-octahydro-1,4-methano-s-indacene-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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